molecular formula C38H52NO2PS B13655750 (R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

(R)-N-((R)-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide

Cat. No.: B13655750
M. Wt: 617.9 g/mol
InChI Key: QXPSGJQKOZSRTF-BARIRXDTSA-N
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Description

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound with a unique structure that includes adamantane, phosphine, and sulfinamide groups

Preparation Methods

The synthesis of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves several steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction typically involves the formation of a Grignard reagent from an appropriate halide, followed by its reaction with a suitable electrophile to form the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications. In chemistry, it can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes . In biology, it may be used in the study of enzyme mechanisms and protein interactions. In medicine, it has potential applications in drug development, particularly in the design of new therapeutic agents. Additionally, its unique structure makes it a valuable tool in industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound’s phosphine group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions . The sulfinamide group may also play a role in its biological activity, potentially interacting with enzymes or other proteins to modulate their function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide include other phosphine ligands and sulfinamide derivatives. For example, compounds like ®-2-(4-Methoxyphenyl)-1-methylethanamine and ®-(+)-(4-methoxyphenyl)ethylamine share structural similarities and may exhibit comparable reactivity and applications . the presence of the adamantane group in ®-N-(®-(2-(Di(adamantan-1-yl)phosphino)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide provides unique steric and electronic properties that can enhance its performance in specific applications.

Properties

Molecular Formula

C38H52NO2PS

Molecular Weight

617.9 g/mol

IUPAC Name

N-[(R)-[2-[bis(1-adamantyl)phosphanyl]phenyl]-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C38H52NO2PS/c1-36(2,3)43(40)39-35(31-9-11-32(41-4)12-10-31)33-7-5-6-8-34(33)42(37-19-25-13-26(20-37)15-27(14-25)21-37)38-22-28-16-29(23-38)18-30(17-28)24-38/h5-12,25-30,35,39H,13-24H2,1-4H3/t25?,26?,27?,28?,29?,30?,35-,37?,38?,42?,43?/m1/s1

InChI Key

QXPSGJQKOZSRTF-BARIRXDTSA-N

Isomeric SMILES

CC(C)(C)S(=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Canonical SMILES

CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7

Origin of Product

United States

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